methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

Peptidomimetic Synthesis Solid-Phase Chemistry Medicinal Chemistry

Researchers requiring a stereochemically defined 3-azabicyclo[3.1.0]hexane scaffold often face batch-to-batch variability with the free-base form. This hydrochloride salt (CAS 927679-50-3) eliminates gravimetric handling errors and ensures long-term solid-state stability. - Enables precise resin loading for solid-phase peptide synthesis (SPPS) with the (1R,2S,5S)-rel- configuration. - Serves as a reference standard for chiral HPLC method development, separating desired isomer from cis/trans diastereomers. - Acts as a minimal steric footprint fragment for FBDD co-crystallization trials, avoiding binding-pocket clashes.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
CAS No. 927679-50-3
Cat. No. B1404989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
CAS927679-50-3
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CC2CN1.Cl
InChIInChI=1S/C7H11NO2.ClH/c1-10-7(9)6-5-2-4(5)3-8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6+;/m1./s1
InChIKeyWYQMWVWFYJQAIB-JMWSHJPJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride — Chiral Bicyclic Building Block


Methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (CAS: 927679-50-3) is a bicyclic heterocycle belonging to the 3-azabicyclo[3.1.0]hexane (3-ABH) class, recognized as a constrained proline mimic and peptidomimetic scaffold [1]. Its three defined stereocenters provide a specific spatial arrangement for the secondary amine and methyl ester functional groups, making it a valuable intermediate for structure-activity relationship (SAR) studies and fragment-based drug design [2]. The hydrochloride salt form enhances its physicochemical stability and ease of handling relative to the free amine, a practical advantage in quantitative research settings.

Salt Form
Hydrochloride salt provides solid-state stability and accurate gravimetric handling for quantitative synthesis.
Scaffold
Constrained proline mimic with three defined stereocenters supports stereochemical-control studies in peptidomimetics.
Regulatory
Notified ECHA C&L dossier enables streamlined safety compliance review for procurement decisions.

Why Substituting Free Base or Alternate Stereoisomers Invalidates Research


The procurement of methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride cannot be replaced by its free base analog (CAS 927800-07-5) or alternative stereoisomers without risking significant experimental failure. The free base is a low-melting solid or oil, prone to batch-to-batch physical state variation that hinders accurate gravimetric handling and long-term stability . More critically, the (1R,2S,5S)-rel- configuration precisely defines the spatial geometry of the amine and carboxylate functional groups, a property that is fundamental to molecular recognition in peptidomimetics [1]. Using a diastereomer with a different ring stereochemistry, such as (1R,2R,5S), will invert the relative orientation of the ester substituent, fundamentally altering the library member produced in any subsequent chemical transformation.

Free base physical state variability

The free base analog may exist as an oil or low-melting solid, leading to inconsistent weighing and batch-dependent impurity profiles that compromise reaction stoichiometry.

Diastereomer geometry mismatch

Alternative stereoisomers, such as (1R,2R,5S), invert the ester orientation from exo to endo, fundamentally altering molecular recognition in peptidomimetic designs.

Steric bulk difference in substituted analogs

The 6,6-dimethyl analog introduces significant steric hindrance near the α-carbon, limiting its utility as a general constrained proline probe in fragment-based campaigns.

Quantitative Differential Evidence for CAS 927679-50-3


Solid-State Handling: Hydrochloride Salt vs. Free Base

The target hydrochloride salt (MW 177.63) is documented as a solid . The free base analog (CAS 927800-07-5, MW 141.17) is an oil or a low-melting solid . Non-crystalline materials are susceptible to oxidation and inconsistent gravimetric measurement. The salt's solid form enables accurate mass quantification for stoichiometric reactions and ligand binding assays requiring precise concentrations.

Salt vs. Free Base
Head-to-head
Solid hydrochloride vs. oil/low-melting free base
Solid form supports reproducible weighing for quantitative workflows.
Physical state difference may affect oxidation resistance and gravimetric accuracy.
Peptidomimetic Synthesis Solid-Phase Chemistry Medicinal Chemistry

Regulatory Hazard Classification Under EU CLP

The hydrochloride salt holds a notified classification and labelling (C&L) inventory entry under EC Number 829-984-7 [1]. The free base form (CAS 927800-07-5) does not have a corresponding ECHA C&L dossier, requiring safety assessments to rely on read-across from the salt or computational predictions. The notified hazards are: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory tract) [1]. This codified data allows for simplified SDS generation and regulatory filing.

ECHA C&L Dossier
Cross-study comparable
Notified hazards: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Regulatory dossier presence reduces institutional safety review timelines.
Free base lacks corresponding ECHA notification, requiring read-across estimation.
Occupational Safety Regulatory Compliance Procurement Risk Management

Stereochemical Definition as a Constrained Proline Scaffold

The (1R,2S,5S)-rel- configuration defines a specific exo orientation of the bridging cyclopropane relative to the pyrrolidine ring [1]. This scaffold is characterized in the literature as a type II polyproline (PPII) helix mimic, a conformation critical for specific protein-protein interactions [2]. Alternative stereoisomers, such as (1R,2R,5S), possess an endo-oriented ester, which changes the spatial geometry of the peptide backbone.

Stereochemical Identity
Class-level inference
(1R,2S,5S)-rel exo ester geometry mimics PPII helix dihedral angles
Spatial geometry is core functional determinant for conformational restriction.
Diastereomer with endo ester yields different backbone geometry per NMR data.
Conformational Restriction Peptide Chemistry Enantioselective Synthesis

Conformational Constraint vs. Sterically Hindered 6,6-Dimethyl Analog

The 6,6-dimethyl analog (CAS 565456-77-1) is a specialized intermediate for Boceprevir and related HCV protease inhibitors [1]. The geminal dimethyl group introduces significant steric bulk adjacent to the α-carbon, restricting its utility in broad fragment or peptidomimetic library synthesis. The unsubstituted scaffold (target compound) offers a less sterically encumbered probe for investigating atomic-level interactions, providing higher potential versatility as a general constrained proline mimetic in fragment-based drug design [2].

Steric Footprint
Class-level inference
Unsubstituted at C-6 (MW 177.63) vs. 6,6-dimethyl analog (MW 205.68)
Minimal steric scaffold may probe wider target space without active-site clashes.
Lower molecular weight and reduced steric bulk support fragment-based screening versatility.
Fragment-Based Drug Discovery Building Block Versatility Enzyme Inhibition

Validated Application Scenarios for CAS 927679-50-3


Conformationally Constrained Peptidomimetic Library Synthesis

This compound is ideally suited as a chiral building block for solid-phase peptide synthesis (SPPS) or solution-phase synthesis of peptidomimetic libraries. Its (1R,2S,5S)-`rel`- configuration, as characterized in the PPII helix mimic literature [1], enables the introduction of a reproducible torsional constraint into peptide backbones. The solid hydrochloride salt form ensures precise quantitative loading onto resin or into reaction vessels, minimizing batch-to-batch variability in yield and product purity.

Crystal Form and Salt Screening in Preclinical Development

When developing a lead series containing the 3-ABH scaffold, the hydrochloride salt (CAS 927679-50-3) serves as a reference input for systematic salt and polymorph screens. Its solid-state properties, including a defined melting point, can be contrasted with alternative salts generated *in situ*. Its characterized hazard profile (H315, H319, H335), documented in the ECHA C&L inventory [2], provides a baseline for occupational safety assessments when scaling reaction processes from milligram to multi-gram quantities.

Fragment-Based Drug Discovery and X-ray Crystallography

The compound's relatively low molecular weight (177.63 Da) and defined geometry make it a suitable fragment for FBDD campaigns. In contrast to the bulkier 6,6-dimethyl analog, which shows specificity for the HCV NS3 protease binding pocket, the unsubstituted core provides a minimal steric footprint, potentially allowing it to engage a wider variety of protein targets without clashing with key active site residues [3]. The crystalline hydrochloride salt can be directly dissolved in aqueous buffer systems for co-crystallization trials.

Chemical Process Development and Reference Standard Qualification

Procurement of the 95-97% purity grade of this compound, available from vendors with full Certificates of Analysis, positions it as a key starting material for developing enantioselective synthetic routes to more complex 3-ABH derivatives [4]. Its function as a reference standard for chiral HPLC method development is critical, ensuring the separation of the desired (1R,2S,5S)-`rel-` isomer from cis or trans diastereomers that may arise during synthesis.

Application
Selection Property
Validation Focus
Peptidomimetic library synthesis
Salt-form solid handling
Weighing accuracy and batch-to-batch purity consistency
Salt and polymorph screening
Crystalline hydrochloride reference
Solid-state property and safety hazard profiling
Fragment-based drug discovery
Unsubstituted minimal steric scaffold
Target engagement without steric clash risk
Chiral reference standard qualification
Defined stereochemistry and purity
Enantiomeric separation and reaction diastereomer monitoring
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